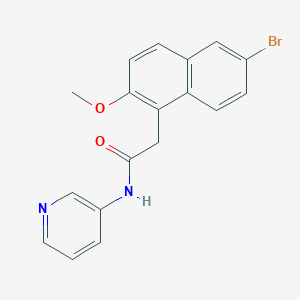

![molecular formula C24H25NO5 B385444 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-96-3](/img/structure/B385444.png)

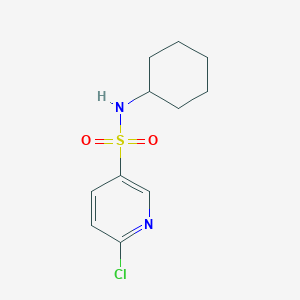

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

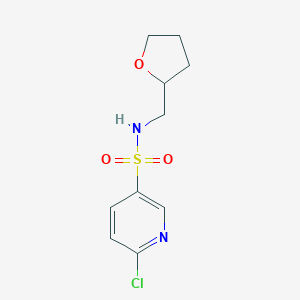

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group is a bicyclic structure with an oxygen atom incorporated into each ring . The chromen-4-one group is a heterocyclic compound that contains a benzene ring fused to a pyran ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be involved in acid-base reactions, and the piperidinylmethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Chiral Motifs

The chiral motifs of 2,3-dihydro-1,4-benzodioxane, which are part of the compound’s structure, are extensively utilized in medicinal substances and bioactive natural compounds. These motifs exhibit significant biological activities and are found in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis using these motifs can lead to the development of new pharmaceuticals with improved efficacy and specificity.

Antibacterial Biofilm Inhibition

Compounds containing the benzodioxane moiety have been shown to inhibit bacterial biofilm formation, which is crucial in combating antibiotic resistance. Studies have demonstrated that derivatives of this compound can act as active inhibitors against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis . This application is particularly relevant in the development of new antibacterial agents.

Hemolytic Activity Study

The hemolytic activity of compounds is an important consideration in drug development, as it relates to the potential for red blood cell destruction. Molecules within the same class as AF-399/42316266 have been evaluated for their cytotoxicity, indicating that they might be used as safe antibacterial agents due to their mild hemolytic activity .

Enzyme Inhibition for Therapeutic Applications

The compound’s framework has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase. These enzymes are targets for various therapeutic applications, including treatments for Alzheimer’s disease and inflammatory conditions .

Anti-Hepatotoxic Agents

Benzodioxane derivatives are recognized for their anti-hepatotoxic properties. For instance, silymarin, which contains a 1,4-benzodioxane ring system, exhibits notable anti-hepatotoxic and antibacterial activity. By extension, AF-399/42316266 could be explored for its potential as an anti-hepatotoxic agent .

Pharmacophore in Therapeutic Areas

The benzodioxane moiety is an important pharmacophore across different therapeutic areas. It has been identified in compounds with anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties. Additionally, it contributes to the prolonged lowering of blood pressure. The compound AF-399/42316266, with this pharmacophore, could be valuable in the synthesis of drugs for these health conditions .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .

Biochemical Pathways

Similarly, inhibition of lipoxygenase enzymes would affect the arachidonic acid pathway, potentially reducing inflammation .

Result of Action

Based on its potential targets, it may lead to changes in neurotransmission and inflammatory responses .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15-4-2-3-9-25(15)13-18-20(26)7-6-17-23(27)19(14-30-24(17)18)16-5-8-21-22(12-16)29-11-10-28-21/h5-8,12,14-15,26H,2-4,9-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDVWHNZUGPPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

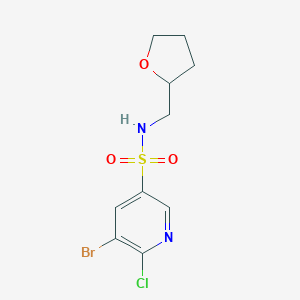

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)

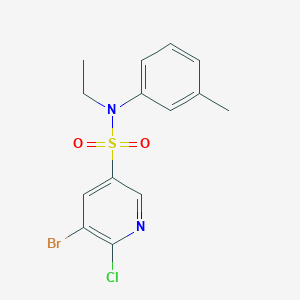

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)